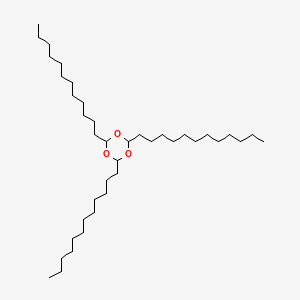
2,4,6-Tridodecyl-1,3,5-trioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tridodecyl-1,3,5-trioxane is a chemical compound that belongs to the class of trioxanes, which are cyclic organic compounds containing three oxygen atoms in a six-membered ring. This compound is characterized by the presence of three dodecyl (C12H25) groups attached to the trioxane ring. Trioxanes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tridodecyl-1,3,5-trioxane typically involves the cyclotrimerization of formaldehyde derivatives in the presence of a catalyst. One common method is the acid-catalyzed trimerization of formaldehyde in a concentrated aqueous solution. Sulfuric acid is often used as a catalyst for this reaction . The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the formation of the trioxane ring.
Industrial Production Methods
In industrial settings, the production of trioxanes, including this compound, is carried out using large-scale reactors with precise control over reaction parameters. The process involves the continuous feeding of formaldehyde and catalyst into the reactor, followed by the separation and purification of the trioxane product. The use of stabilizers is common to prevent thermal-oxidative degradation during storage and handling .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tridodecyl-1,3,5-trioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the trioxane ring into alcohols or other reduced forms.
Substitution: The dodecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include dodecyl-substituted aldehydes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,4,6-Tridodecyl-1,3,5-trioxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of polyoxymethylene plastics and hyperbranched polyesters.
Biology: The compound’s stability and unique structure make it useful in studying biological interactions and as a model compound in biochemical research.
Industry: It is used in the production of adhesives, coatings, and other polymeric materials.
Mécanisme D'action
The mechanism of action of 2,4,6-Tridodecyl-1,3,5-trioxane involves its interaction with molecular targets through its trioxane ring. The peroxide bond in the trioxane ring can be reductively activated, leading to the formation of reactive species that interact with proteins, lipids, and other biomolecules. This interaction can result in the alkylation or peroxidation of target molecules, promoting various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trioxane: A simpler trioxane with no dodecyl groups, used as a precursor for polyoxymethylene plastics.
1,2,4-Trioxane: Another trioxane isomer with different oxygen atom positioning, known for its antimalarial properties.
1,3,5-Trioxane-2,4,6-trione: A cyclic trimer of carbon dioxide with unique stability and reactivity.
Uniqueness
2,4,6-Tridodecyl-1,3,5-trioxane is unique due to the presence of long dodecyl chains, which impart hydrophobic properties and influence its solubility and reactivity. This makes it particularly valuable in applications requiring specific solubility characteristics and stability under various conditions.
Propriétés
Numéro CAS |
50876-90-9 |
|---|---|
Formule moléculaire |
C39H78O3 |
Poids moléculaire |
595.0 g/mol |
Nom IUPAC |
2,4,6-tridodecyl-1,3,5-trioxane |
InChI |
InChI=1S/C39H78O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-38(35-32-29-26-23-20-17-14-11-8-5-2)42-39(41-37)36-33-30-27-24-21-18-15-12-9-6-3/h37-39H,4-36H2,1-3H3 |
Clé InChI |
VRLPNESARQSWTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1OC(OC(O1)CCCCCCCCCCCC)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




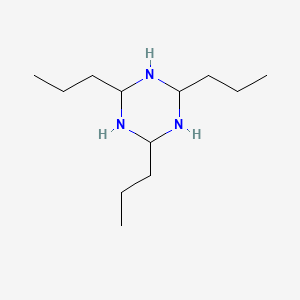
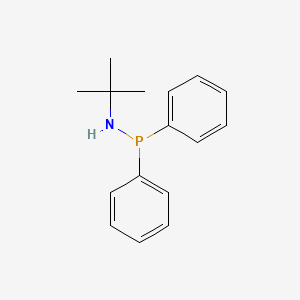


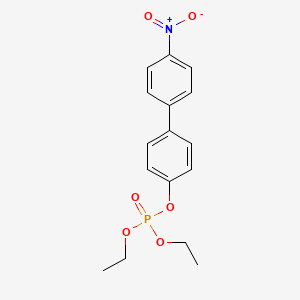
![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
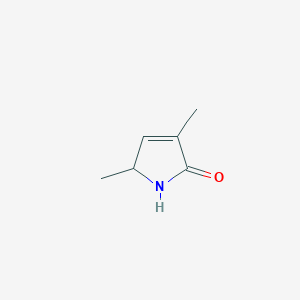
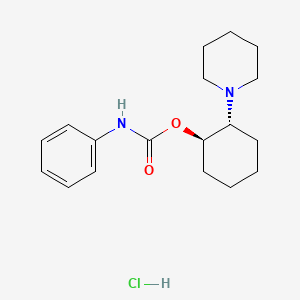
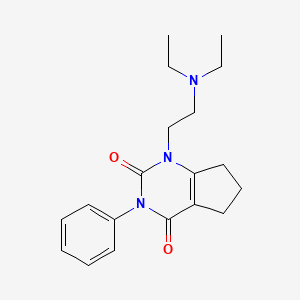
![2-[4-(Butylamino)phenyl]propanoic acid](/img/structure/B14666129.png)
